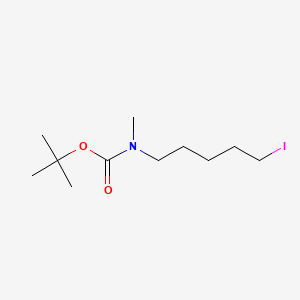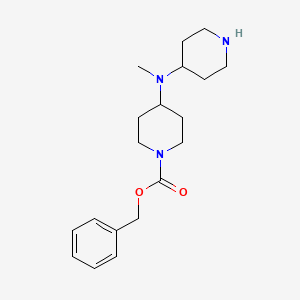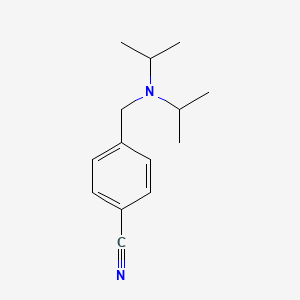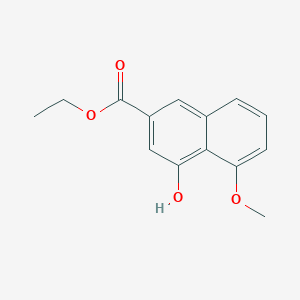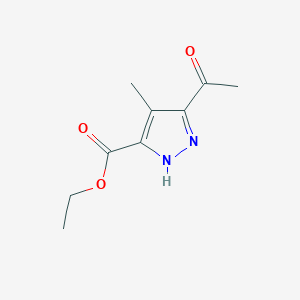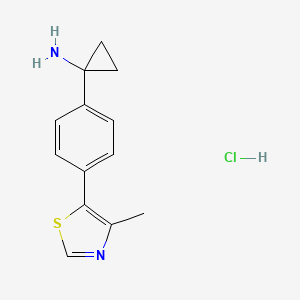
1-(4-(4-Methylthiazol-5-YL)phenyl)cyclopropan-1-amine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4-methylthiazol-5-yl)phenyl)cyclopropan-1-amine hydrochloride is a compound that features a cyclopropane ring attached to a phenyl group, which is further substituted with a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-methylthiazol-5-yl)phenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment to the Phenyl Group: The thiazole ring is then attached to a phenyl group through a Suzuki coupling reaction, which involves the use of palladium catalysts and boronic acids.
Cyclopropanation: The phenyl group is then subjected to cyclopropanation using diazo compounds in the presence of transition metal catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(4-methylthiazol-5-yl)phenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to reduce the thiazole ring.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced thiazole derivatives.
Substitution: Phenyl derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(4-(4-methylthiazol-5-yl)phenyl)cyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1-(4-(4-methylthiazol-5-yl)phenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine hydrochloride
- 1-(4-(4-methylthiazol-5-yl)phenyl)propan-1-amine hydrochloride
- 1-(4-(4-methylthiazol-5-yl)phenyl)methanamine hydrochloride
Uniqueness
1-(4-(4-methylthiazol-5-yl)phenyl)cyclopropan-1-amine hydrochloride is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H15ClN2S |
|---|---|
Peso molecular |
266.79 g/mol |
Nombre IUPAC |
1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H14N2S.ClH/c1-9-12(16-8-15-9)10-2-4-11(5-3-10)13(14)6-7-13;/h2-5,8H,6-7,14H2,1H3;1H |
Clave InChI |
ZBGWTMFHNPDXED-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)C3(CC3)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13926328.png)
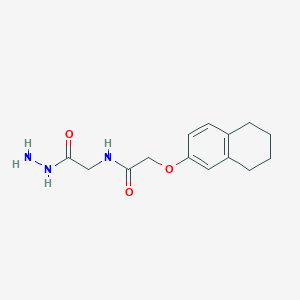
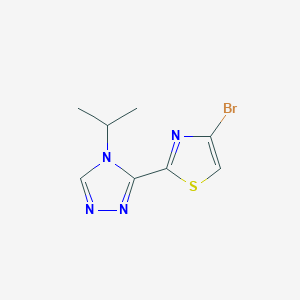
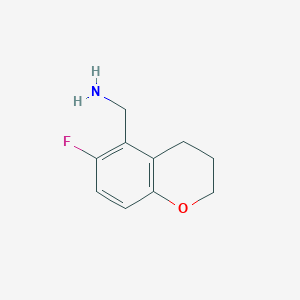
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B13926360.png)



